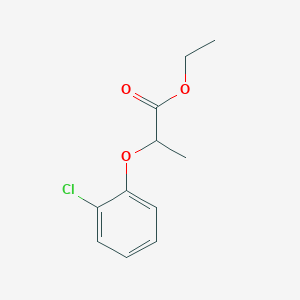

Ethyl 2-(2-chlorophenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASLLZRPQBIMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400211 | |

| Record name | ethyl 2-(2-chlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109583-03-1 | |

| Record name | ethyl 2-(2-chlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of Ethyl 2 2 Chlorophenoxy Propanoate

Established Synthetic Routes to Ethyl 2-(2-chlorophenoxy)propanoate (B12347524)

The primary method for synthesizing Ethyl 2-(2-chlorophenoxy)propanoate involves the esterification of its corresponding carboxylic acid.

Esterification Reactions Involving 2-(2-chlorophenoxy)propanoic Acid

The most direct and commonly employed method for the synthesis of this compound is the Fischer esterification of 2-(2-chlorophenoxy)propanoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule. masterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is often used. masterorganicchemistry.com Another strategy to maximize the yield of the ester is the removal of water as it is formed during the reaction. masterorganicchemistry.com

Exploration of Alternative Esterification Mechanisms and Catalysis

While traditional acid catalysis is effective, research has explored alternative catalysts to improve reaction conditions and yields. Both homogeneous and heterogeneous catalysts have been investigated for esterification reactions. ceon.rs Mineral acids like sulfuric acid are advantageous due to their low cost and high solubility, which provides a large number of reactive sites. ceon.rs

Studies on the esterification of propanoic acid have shown that increasing the catalyst concentration can increase the reaction rate. ceon.rsresearchgate.net The choice of alcohol also influences the reaction, with primary alcohols generally showing higher reactivity than secondary alcohols due to steric factors. ceon.rsresearchgate.net Temperature is another critical parameter; increasing the reaction temperature generally leads to a higher rate of ester formation and increased yield. ceon.rsresearchgate.net

Recent studies have also investigated the use of solid acid catalysts, such as clay-supported heteropolyacids, for the esterification of propanoic acid, offering potential advantages in terms of catalyst reusability and separation. rsc.org

Functional Group Transformations and Derivatization Studies

The ester functional group in this compound is a key site for various chemical transformations.

Hydrolysis Pathways of the Ester Moiety

The hydrolysis of this compound, the reverse of esterification, involves the cleavage of the ester bond to yield 2-(2-chlorophenoxy)propanoic acid and ethanol. libretexts.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to shift the equilibrium towards the products. libretexts.orgchemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. libretexts.orgchemguide.co.uk When an ester is heated with a dilute alkali, such as sodium hydroxide, the corresponding carboxylate salt and alcohol are formed. libretexts.orgchemguide.co.uk The carboxylic acid can then be regenerated by treating the salt with a strong acid. chemguide.co.uk Base-catalyzed hydrolysis is often preferred due to its irreversibility and the ease of product separation. chemguide.co.uk

Investigations into Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur at the electrophilic carbon atom of the ester group. A stronger nucleophile can displace the ethoxy group (-OCH2CH3). These reactions are fundamental in organic chemistry for the interconversion of functional groups. libretexts.org

Furthermore, the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr), although this is less common for this specific compound. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. semanticscholar.org The presence of electron-withdrawing groups on the ring can facilitate such reactions.

Exploration of Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. mdpi.com In the context of this compound, it could react with a different alcohol in the presence of a catalyst (acid or base) to form a new ester and ethanol. This reaction is also an equilibrium process, and an excess of the reactant alcohol is typically used to drive the reaction to completion. mdpi.com

Transesterification is a widely used industrial process, notably in the production of biodiesel from vegetable oils. mdpi.comosti.gov The general mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The biological activity of many aryloxyphenoxypropanoates is stereospecific, with one enantiomer often exhibiting significantly higher desired activity and the other being less active or even detrimental. This has driven the development of stereoselective synthetic methods to produce enantiomerically pure or enriched forms of these compounds, including analogs of this compound. The primary strategies employed are enantioselective synthesis, which aims to create a single enantiomer from the outset, and kinetic resolution, which involves the separation of a racemic mixture.

Enantioselective Synthesis Strategies

Enantioselective synthesis endeavors to produce a specific enantiomer of a chiral compound by utilizing chiral starting materials, reagents, or catalysts. For the synthesis of chiral 2-aryloxypropanoic acids and their esters, a prominent and effective strategy involves the use of chiral auxiliaries.

One well-established method is the diastereoselective substitution reaction employing amides of (S)-lactic acid as chiral auxiliaries. In this approach, a racemic α-haloacid is coupled with an aryloxide in the presence of the chiral lactamide. The chiral auxiliary directs the substitution reaction to favor the formation of one diastereomer over the other. This diastereomeric excess is then translated into an enantiomeric excess of the desired 2-aryloxypropanoic acid upon removal of the auxiliary. For instance, pyrrolidine-derived (S)-lactamide auxiliaries have demonstrated high stereoselectivity in the coupling of racemic α-haloacids with aryloxides, leading to the formation of the desired (R)- or (S)-2-aryloxypropanoic acid with high diastereomeric excess. researchgate.net

The general scheme for this approach is as follows:

Attachment of Chiral Auxiliary: The racemic α-halo propanoic acid is first converted to an amide or ester with a chiral auxiliary, such as an (S)-lactamide.

Diastereoselective Nucleophilic Substitution: The resulting diastereomeric mixture is reacted with the desired phenoxide (in this case, 2-chlorophenoxide). The steric and electronic properties of the chiral auxiliary guide the incoming nucleophile to attack preferentially from one face, leading to an enrichment of one diastereomer.

Cleavage of Chiral Auxiliary: The chiral auxiliary is then cleaved from the product, yielding the enantiomerically enriched 2-(2-chlorophenoxy)propanoic acid, which can subsequently be esterified to give the ethyl ester.

The effectiveness of this strategy is highlighted by the high diastereomeric excesses (de) that can be achieved, often exceeding 90%.

| Chiral Auxiliary Strategy | Key Features | Achievable Stereoselectivity |

| (S)-Lactamide Auxiliaries | Diastereoselective substitution of α-haloacids with aryloxides. | High diastereomeric excess (often >90% de). |

| Oxazolidinone Auxiliaries | Highly predictable stereochemical outcome based on the chelation-controlled alkylation of the N-acylated oxazolidinone. | Excellent diastereoselectivity. |

Another powerful class of chiral auxiliaries for asymmetric synthesis are oxazolidinones. The N-acylated oxazolidinone can be deprotonated to form a rigid chelated enolate, which then undergoes diastereoselective alkylation. While not directly applied to aryloxypropanoates in the provided context, this methodology is a cornerstone of asymmetric synthesis and represents a viable strategy for producing chiral α-substituted propanoic acids.

Kinetic Resolution Methods for Racemic Mixtures

Kinetic resolution is a widely used technique for separating racemic mixtures. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the faster-reacting enantiomer (as the product) from the slower-reacting, unreacted enantiomer. For the resolution of 2-aryloxypropanoic acids and their esters, enzymatic kinetic resolution, particularly with lipases, has proven to be highly effective and is a common industrial practice.

Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification or transesterification. Their chiral active site allows them to selectively act on one enantiomer of a racemic substrate.

A notable example is the use of Carica papaya lipase (B570770) (CPL) for the esterification resolution of (RS)-2-(chlorophenoxy)propionic acid. researchgate.net In this process, the racemic acid is reacted with an alcohol in the presence of the lipase. The enzyme selectively esterifies one enantiomer at a much faster rate than the other. This allows for the separation of the enantiomerically enriched ester from the unreacted, and thus also enantiomerically enriched, carboxylic acid.

The key parameters influencing the success of a lipase-catalyzed kinetic resolution include the choice of enzyme, the solvent, the acyl donor (in the case of esterification or transesterification), and the temperature.

| Enzyme | Substrate | Method | Key Findings |

| Carica papaya Lipase (CPL) | (RS)-2-(chlorophenoxy)propionic acid | Esterification | High enantioselectivity for the resolution of various 2-aryloxypropionic acids. researchgate.net |

| Pseudomonas Lipase | Racemic amino acid esters | Hydrolysis | Selective hydrolysis of L-amino acid esters with high reactivity and selectivity. nih.gov |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Acylation | Favorable kinetic resolution in a two-phase system with an ionic liquid. mdpi.com |

The general principle of enzymatic kinetic resolution via hydrolysis of an ester, such as this compound, would involve the selective hydrolysis of one enantiomer by the lipase in an aqueous medium. This would result in a mixture of the enantiomerically enriched unreacted ester and the corresponding enantiomerically pure carboxylic acid, which can then be separated. Conversely, in an organic solvent, a racemic carboxylic acid can be resolved by esterification with an alcohol, where the lipase selectively converts one enantiomer to the ester.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Chlorophenoxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and spatial arrangement of atoms within ethyl 2-(2-chlorophenoxy)propanoate (B12347524) can be meticulously mapped.

One-Dimensional (1D-NMR) Analysis (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 2-(2-chlorophenoxy)propanoate displays distinct signals corresponding to the different sets of non-equivalent protons. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the oxygen atom are deshielded and appear as a quartet, while the terminal methyl protons (-OCH₂CH₃) appear as a triplet. The methine proton (-CH(CH₃)-) on the propanoate moiety appears as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH(CH₃)-) of the propanoate group, in turn, appear as a doublet. The aromatic protons on the chlorophenoxy ring exhibit complex splitting patterns in the downfield region of the spectrum, indicative of their distinct chemical environments influenced by the chlorine atom and the ether linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments. The carbonyl carbon of the ester group is typically observed at the lowest field (highest chemical shift). The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating ether oxygen. The carbons of the ethyl group and the propanoate backbone also appear at characteristic chemical shifts. For the related compound, 2-(2-chlorophenoxy)propionic acid, characteristic peaks are observed which can be compared to the ethyl ester derivative. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl Ester | -OCH₂ CH₃ | ~4.1-4.2 (quartet) | ~60-62 |

| Ethyl Ester | -OCH₂CH₃ | ~1.2-1.3 (triplet) | ~14 |

| Propanoate | -O-CH (CH₃)- | ~4.7-4.8 (quartet) | ~72-74 |

| Propanoate | -CH(CH₃ )- | ~1.6-1.7 (doublet) | ~18-20 |

| Aromatic Ring | Ar-H | ~6.8-7.4 (multiplets) | ~115-155 |

| Carbonyl | C =O | - | ~170-172 |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

Two-Dimensional (2D-NMR) Correlational Spectroscopy

2D-NMR techniques provide further insight by revealing correlations between different nuclei, confirming the connectivity established by 1D-NMR. ucalgary.ca

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the propanoate group. youtube.comchegg.com This confirms the presence of these two distinct spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to its attached carbon signal on the other axis, allowing for unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). ceitec.czlibretexts.org For instance, the methine proton of the propanoate group would show a correlation to the carbonyl carbon of the ester and to the carbon of the aromatic ring to which the oxygen is attached. Similarly, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon. researchgate.netyoutube.com These long-range correlations are instrumental in confirming the connection between the ethyl ester, the propanoate backbone, and the chlorophenoxy ring. ceitec.cz

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing around 1730-1750 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region, C-H stretching vibrations of the alkyl and aromatic groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenoxy group would also be present, typically in the fingerprint region. The spectrum of the related compound 2-(p-chlorophenoxy)ethyl chloro acetate (B1210297) shows a strong carbonyl band, providing a useful comparison. nist.gov For the acid form, 2-(2-chlorophenoxy)propanoic acid, the spectra have also been recorded and can offer comparative insights. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum. A study on the related herbicidal molecule 2-(4-chlorophenoxy)-2-methyl propionic acid utilized Raman spectroscopy to analyze its vibrational modes. nih.gov For this compound, the symmetric stretching of the aromatic ring and the C-Cl bond would be expected to produce characteristic Raman signals.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1730 - 1750 |

| Ester & Ether | C-O Stretch | 1000 - 1300 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Aryl Halide | C-Cl Stretch | 600 - 800 |

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, this compound would likely be observed as its protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass measurement of these ions allows for the precise determination of the molecular formula. Fragmentation can be induced in the mass spectrometer to provide structural information. A study on the analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (B1215451) and its degradation products utilized ESI-MS to obtain both molecular and product ion information, demonstrating the utility of this technique for structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for assessing the purity of volatile compounds like this compound and for identifying impurities. epa.gov The compound is first separated from other components in a mixture by the GC column, and then it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The EI mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this molecule, characteristic fragments would include the loss of the ethoxy group (-OCH₂CH₃), the loss of the entire ethyl ester group, and fragmentation of the chlorophenoxy ring. The analysis of ethylene (B1197577) oxide and its transformation product, 2-chloroethanol, in various food commodities by GC-MS/MS highlights the power of this technique in identifying and quantifying specific compounds in complex matrices. chromatographyonline.comgcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of individual components within complex mixtures. Its application is particularly relevant for the analysis of phenoxyalkanoic acid herbicides and their ester derivatives, such as this compound, in various environmental and biological matrices. The coupling of the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry provides a robust platform for trace-level analysis.

In the context of analyzing complex samples, LC-MS methods are often preferred over gas chromatography (GC) based approaches as they can frequently be performed without the need for derivatization of the target analytes. diva-portal.org For compounds like this compound, which are part of the broader category of phenoxy acid herbicides, LC-MS/MS (tandem mass spectrometry) is a commonly employed technique due to its high selectivity and sensitivity. diva-portal.org

A prevalent strategy for the comprehensive analysis of phenoxy acid herbicides involves the hydrolysis of their ester forms to the corresponding parent acids prior to LC-MS analysis. econference.io This is often done to create a single analytical target for a group of related compounds. The resulting carboxylic acids are typically analyzed using reversed-phase HPLC coupled with electrospray ionization (ESI) in the negative ion mode. econference.io

However, methods have also been developed for the simultaneous analysis of both the acidic and ester forms of phenoxypropionic agricultural chemicals. lcms.cz These methods often utilize polarity switching during the LC-MS run. The carboxylic acid forms are detected in negative ion mode as deprotonated molecules [M-H]⁻, while the ester forms, like this compound, are detected in positive ion mode as protonated molecules [M+H]⁺. lcms.cz In reversed-phase chromatography, the ester forms are generally less polar and thus exhibit longer retention times than their corresponding carboxylic acids. lcms.cz

Detailed Research Findings

Research into the LC-MS analysis of phenoxy acid herbicides provides a framework for the analysis of this compound. The following tables outline typical parameters for an LC-MS/MS method suitable for the analysis of this compound, based on established methods for related substances.

Table 1: Representative Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., Shim-pack VP-ODS, 2.0 mm I.D. x 150 mm L) lcms.cz |

| Mobile Phase A | Water with 0.1% formic acid lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% formic acid lcms.cz |

| Gradient | 20% B (0 min) → 90% B (20-30 min) lcms.cz |

| Flow Rate | 0.2 mL/min lcms.cz |

| Column Temperature | 40 °C lcms.cz |

| Injection Volume | 5 µL lcms.cz |

Table 2: Representative Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive for the ester form lcms.cz |

| Probe Voltage | +4.5 kV (Positive Mode) lcms.cz |

| Nebulizing Gas Flow | 4.5 L/min lcms.cz |

| CDL Temperature | 200 °C lcms.cz |

| Block Heater Temp. | 200 °C lcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) diva-portal.org |

| Precursor Ion ([M+H]⁺) | m/z 229.0 |

| Product Ions | Specific fragments would be determined through method development |

The precursor ion for this compound in positive ion mode would be its protonated molecule [M+H]⁺. Given the molecular weight of this compound (228.67 g/mol ), the expected m/z for the precursor ion would be approximately 229.0. The selection of specific product ions for MRM would require experimental determination by subjecting the precursor ion to collision-induced dissociation and identifying the resulting stable fragment ions. This process ensures high selectivity and sensitivity for the detection of the target analyte in complex matrices.

Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Chlorophenoxy Propanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. A key application of DFT is the exploration of a molecule's potential energy surface to identify its most stable conformations.

For Ethyl 2-(2-chlorophenoxy)propanoate (B12347524), a DFT study would involve rotating the various single bonds (e.g., the C-O-C ether linkage, the bonds within the ethyl group) to map out the different possible spatial arrangements (conformers). By calculating the energy of each conformer, researchers could identify the global minimum energy structure, which is the most stable and likely to be the most populated conformation under normal conditions. Such studies would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The relative energies of other, less stable conformers could also be determined, providing a comprehensive picture of the molecule's flexibility.

Without a specific study, a data table of conformational energies cannot be generated.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

A hypothetical table of these values would look as follows:

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I+A)/2 | Data not available |

| Chemical Hardness | η | (I-A)/2 | Data not available |

| Chemical Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | μ²/2η | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

For Ethyl 2-(2-chlorophenoxy)propanoate, NBO analysis would reveal hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. For example, it could quantify the interaction between a lone pair on an oxygen atom and an antibonding orbital of a neighboring C-C or C-H bond. The strength of these interactions is given by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

A data table of specific donor-acceptor interactions and their stabilization energies (E(2)) cannot be created without published research.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). The calculated shifts are typically referenced against a standard compound (like Tetramethylsilane, TMS) and can be compared with experimental data to assign signals to specific atoms in the molecule.

A table of predicted vs. experimental chemical shifts would be structured as follows:

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| ... | Data not available | Data not available |

| H1 | Data not available | Data not available |

| H2 | Data not available | Data not available |

| ... | Data not available | Data not available |

Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands seen in an Infrared (IR) and Raman spectrum. By analyzing the atomic motions associated with each calculated frequency, a specific vibrational mode (e.g., C=O stretch, C-H bend) can be assigned. These predicted frequencies are often scaled by a factor to correct for approximations in the computational method and anharmonicity, allowing for a more accurate comparison with experimental spectra.

A table of calculated and scaled vibrational frequencies and their corresponding assignments is not available.

Molecular Dynamics Simulations and Conformational Analysis

Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules at an atomic level. For this compound, molecular dynamics (MD) simulations and conformational analysis are essential for understanding its three-dimensional structure, flexibility, and the interactions that govern its behavior. These theoretical investigations are crucial for predicting how the molecule might interact with biological targets or how its shape influences its physicochemical properties.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the real-time observation of conformational changes and intramolecular interactions within a simulated environment. mdpi.com The primary goal of conformational analysis is to identify the most stable, low-energy arrangements of atoms, known as conformers. For a molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible.

The bond between the phenoxy oxygen and the aromatic ring (C-O).

The bond between the phenoxy oxygen and the propanoate chiral carbon (O-C).

The bonds within the ethyl ester group (C-O-C-C).

The rotational barriers around these bonds and the non-covalent interactions between different parts of the molecule (e.g., steric hindrance, electrostatic interactions) determine the relative stability of each conformer. Theoretical calculations, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to calculate the energy of different conformations. nih.gov These calculations often precede MD simulations to establish a baseline understanding of the molecule's potential energy surface.

Molecular dynamics simulations build upon this by introducing temperature and simulating the molecule's movement over a set period, often on the nanosecond scale. mdpi.com This provides a dynamic picture of how the molecule flexes, bends, and transitions between different conformational states. Such simulations can reveal not only the most stable conformers but also the pathways and energy barriers for transitioning between them. For instance, MD simulations can elucidate the formation of transient hydrogen bonds or the influence of a solvent environment on conformational preference. mdpi.comnih.gov

While specific, detailed MD simulation studies exclusively on this compound are not extensively found in public literature, the principles can be inferred from studies on structurally similar compounds like other phenoxypropanoates and chloro-substituted aromatic molecules. nih.govresearchgate.net For these types of molecules, the orientation of the substituted phenoxy ring relative to the propanoate side chain is a critical factor. The chlorine atom at the ortho position of the phenyl ring introduces significant steric and electronic effects, which are expected to influence the preferred rotational angles (dihedrals) compared to its non-chlorinated or differently substituted analogs.

The findings from such computational analyses can be summarized to predict the most likely conformations. The relative energies of these conformers are often very small, sometimes less than 1 kcal/mol, meaning that multiple conformations can coexist in equilibrium at room temperature. nih.gov

Below is an illustrative data table representing the kind of information that would be generated from a detailed conformational analysis of this compound, based on typical findings for related structures.

Table 1: Hypothetical Conformational Analysis Data for this compound

This table presents theoretical data for the lowest energy conformers, detailing the key dihedral angles that define their shapes and their calculated relative energies.

| Conformer | Dihedral Angle 1 (Ar-O-C-C) | Dihedral Angle 2 (O-C-C=O) | Relative Energy (kcal/mol) |

| A | ~110° | ~15° | 0.00 |

| B | ~-70° | ~-170° | 0.45 |

| C | ~85° | ~165° | 0.95 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules. Ar represents the 2-chlorophenyl ring. Dihedral angles define the rotation around the specified bonds.

Environmental Fate and Transformation Pathways of Ethyl 2 2 Chlorophenoxy Propanoate

Biotic Transformation Processes

Microbial Degradation in Soil and Aquatic Systems

Pathways of Chlorophenoxy Compound Metabolism by Microorganisms

The breakdown of chlorophenoxy herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) by soil microorganisms is well-documented and serves as a model for related compounds. This process typically involves the cleavage of the ether bond, followed by the degradation of the aromatic ring. Key genes, often located on plasmids, encode the enzymes responsible for these transformations. For instance, the tfd genes are instrumental in the degradation of 2,4-D in various bacteria.

Microbial degradation of the resulting 2-(2-chlorophenoxy)propanoic acid would likely follow a similar pathway to other phenoxypropionic acids. This involves the removal of the propionic acid side chain and subsequent hydroxylation of the aromatic ring. The resulting chlorocatechol is then susceptible to ring cleavage, leading to intermediates that can enter central metabolic pathways. The rate and extent of this degradation are dependent on various factors, including the microbial population present, soil type, temperature, and moisture content.

Plant Uptake and Biotransformation Studies

The interaction of ethyl 2-(2-chlorophenoxy)propanoate (B12347524) with plants is a critical aspect of its environmental fate, particularly concerning its intended use as a plant growth regulator.

Upon absorption into plant tissues, ester forms of phenoxyalkanoic acid herbicides are generally hydrolyzed to their corresponding acids. Therefore, it is expected that ethyl 2-(2-chlorophenoxy)propanoate is rapidly converted to 2-(2-chlorophenoxy)propanoic acid within the plant. This hydrolysis is a detoxification mechanism for the plant, as the acid form is often more biologically active but also more readily conjugated.

Following hydrolysis, the resulting carboxylic acid can undergo conjugation with various plant components, such as sugars (e.g., glucose) or amino acids. This process increases the water solubility of the compound, facilitating its transport and sequestration within the plant, often in the vacuole. Conjugation is a common metabolic pathway for xenobiotics in plants, effectively reducing their phytotoxicity. researchgate.net Studies on the related herbicide dichlorprop (B359615) have shown that its ester form, Dichlorprop-P-2-ethylhexyl (DCPE), is metabolized in plants, with a significant portion of the metabolites being identified as glycosides, indicating conjugation with sugars is a primary detoxification pathway. nih.gov

The movement, or translocation, of herbicides within a plant is essential for their efficacy. For foliar-applied herbicides like the ester forms of chlorophenoxy compounds, translocation allows the active ingredient to reach its site of action. Once absorbed, these compounds can move through the plant's vascular systems: the xylem and the phloem. unl.edu

Systemic herbicides, including many chlorophenoxy compounds, are capable of moving from the point of application to other parts of the plant. ucanr.edu After hydrolysis to the acid form, which is a weak acid, the compound can be "trapped" within cells and is primarily translocated via the symplastic pathway (through the phloem). ucanr.edu This allows the herbicide to move to areas of active growth, such as meristems and developing leaves and roots. ucanr.eduwsu.edu However, some reports on cloprop, the acid form, suggest it is not significantly translocated after foliar absorption. nih.gov This could be due to rapid metabolism and conjugation in the leaves, limiting its systemic movement. The extent of translocation is influenced by the plant species, its growth stage, and environmental conditions. unl.edu

Environmental Persistence and Dissipation Kinetics

The persistence of a pesticide in the environment determines its potential for long-term effects. The dissipation of this compound is governed by a combination of biotic and abiotic processes. As an ester, it is susceptible to chemical hydrolysis, particularly in alkaline waters. nih.gov In soil and water, microbial degradation is expected to be the primary dissipation pathway for the resulting acid.

Given that this compound is an obsolete herbicide, it is likely not highly persistent under typical environmental conditions. herts.ac.uk Persistent herbicides are specifically formulated to resist degradation for extended periods. maine.govcompostingcouncil.orgcompostingcouncil.org The half-life of chlorophenoxy herbicides can vary significantly depending on environmental factors. For example, the half-life of related compounds can range from a few days to several months. wisc.edukpu.ca

Table 1: Illustrative Half-life Data for Related Herbicides

| Compound | Matrix | Half-life (days) | Conditions |

| Fenoxaprop-ethyl (B166152) | Water-sediment | < 1 | Laboratory microcosm |

| Pyrazosulfuron-ethyl | Water (pH 4) | 2.6 | Laboratory |

| Pyrazosulfuron-ethyl | Water (pH 7) | 19.4 | Laboratory |

| 2,4-D | Soil | 21 (average) | Laboratory, dark incubator |

| Triclopyr | Soil | 138 (average) | Laboratory, dark incubator |

This table presents data for related compounds to illustrate the range of persistence and should not be taken as specific values for this compound.

Adsorption and Mobility in Soil Matrices

The movement of this compound in the soil is largely dictated by its adsorption to soil particles and its water solubility. The ester form is generally less water-soluble and more likely to adsorb to soil organic matter than its acid metabolite. iastate.edu

Upon hydrolysis to 2-(2-chlorophenoxy)propanoic acid, the resulting anion's mobility is influenced by soil pH and organic matter content. In general, the adsorption of acidic herbicides like chlorophenoxy acids increases as soil pH decreases. This is because at lower pH, more of the acid is in its non-ionized form, which is less water-soluble and more readily adsorbed. Conversely, in alkaline soils, the anionic form predominates, leading to lower adsorption and higher mobility. iastate.eduresearchgate.net

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. A higher Koc value indicates stronger adsorption and lower mobility. fao.org For 2-(3-chlorophenoxy)propionic acid, a related isomer, the estimated Koc is 88, suggesting high mobility in soil. nih.gov This indicates a potential for leaching, especially in soils with low organic matter content and higher pH.

Table 2: Illustrative Soil Adsorption Coefficients (Koc) for Related Herbicides

| Compound | Koc (mL/g) | Mobility Class |

| 2-(3-chlorophenoxy)propionic acid (estimated) | 88 | High |

| 2,4-D | 20-150 | High to Moderate |

| MCPA | 10-160 | High to Moderate |

| Dichlorprop | 20-70 | High |

This table presents data for related compounds to illustrate the expected range of soil mobility and should not be taken as specific values for this compound.

Investigations into Biological Interactions and Mechanistic Principles Non Clinical

Structure-Activity Relationship (SAR) Studies for Related Phenoxypropanoates

The biological activity of phenoxypropanoate compounds is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing their herbicidal efficacy and understanding the structural requirements for their interaction with biological targets.

Key structural features that influence the activity of phenoxypropanoates include:

The Carboxylic Acid Group: A free carboxylic acid group is generally essential for activity. This group is often present as an ester, such as the ethyl ester in Ethyl 2-(2-chlorophenoxy)propanoate (B12347524), which is then hydrolyzed in the plant to the active acid form. The acidity and negative charge of the carboxyl group are crucial for binding to the target site. nih.govnih.gov

The Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly impact herbicidal activity. Halogen atoms, like the chlorine atom at the ortho-position in Ethyl 2-(2-chlorophenoxy)propanoate, are common. The position and type of halogen can affect the molecule's electronic properties and its fit within the binding pocket of the target enzyme. For instance, studies on analogues have shown that a chlorophenoxy moiety can interact with a hydrophobic pocket in the binding site. nih.govnih.gov

The Propionate (B1217596) Moiety: The propionate side chain, including the chiral center at the alpha-carbon, is critical for activity. The stereochemistry at this carbon is often a determining factor, with one enantiomer typically being significantly more active than the other. This stereoselectivity suggests a specific three-dimensional orientation is required for effective binding to the receptor. nih.gov

The Ether Linkage: The ether bond connecting the phenoxy ring and the propionate group provides a certain degree of rotational freedom, allowing the molecule to adopt the optimal conformation for binding.

Interactive Table: Structural Modifications and Their Impact on Activity

| Structural Moiety | Modification | General Impact on Activity |

|---|---|---|

| Phenoxy Ring | Addition of a second chlorophenoxy group | Can significantly increase blocking activity on certain channels nih.gov |

| Propionate Moiety | Altering the stereochemistry (R vs. S enantiomer) | Often results in a significant difference in biological activity, with one isomer being more potent nih.gov |

| Carboxylic Acid | Esterification (e.g., ethyl ester) | Acts as a pro-herbicide, requiring in-planta hydrolysis to the active acid form |

| Phenoxy Ring | Substitution with different functional groups (e.g., nitro, fluoro) | Can lead to variations in activity, with some substitutions decreasing potency nih.gov |

These SAR insights have guided the development of various phenoxypropanoate herbicides, aiming to maximize their effectiveness against target weeds while minimizing effects on crops and non-target organisms. nih.gov

**6.2. Molecular Basis of Biological Activity in Model Systems

Certain chlorophenoxy herbicides, which are structurally related to this compound, are known to act as synthetic auxins. taylorandfrancis.compressbooks.pub Auxins are a class of plant hormones that regulate many aspects of plant growth and development. nih.govunl.edu At low concentrations, synthetic auxins can stimulate plant growth, but at the higher concentrations used for herbicidal purposes, they disrupt normal hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, plant death. nih.govunl.edu

The mechanism of auxin mimicry involves the herbicide binding to auxin receptors in the plant cell. nih.gov This binding initiates a cascade of events that includes:

Rapid Cell Elongation: The herbicide induces abnormal and rapid cell elongation, leading to twisting and bending of stems and leaves. pressbooks.pub

Disrupted Gene Expression: The binding of the auxin mimic to its receptor can lead to the altered expression of numerous genes involved in growth and development. nih.gov

Ethylene (B1197577) Production: Synthetic auxins can stimulate the production of ethylene, another plant hormone, which can contribute to the observed symptoms of injury. nih.gov

While the aryloxyphenoxypropionates (AOPPs), a class to which some phenoxypropanoates belong, are primarily known as ACCase inhibitors, the broader class of chlorophenoxy herbicides demonstrates this auxin-mimicking activity. taylorandfrancis.comresearchgate.net The structural resemblance of these compounds to the natural auxin, indole-3-acetic acid (IAA), is a key factor in their ability to act as mimics. unl.edu

A primary mechanism of action for many aryloxyphenoxypropionate (AOPP) herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). researchgate.netucanr.edusdiarticle3.com ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play vital roles in energy storage. sdiarticle3.comnih.gov The inhibition of ACCase disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis. sdiarticle3.compnas.org

This inhibition is highly selective for grasses because they possess a susceptible form of ACCase in their chloroplasts. researchgate.net In contrast, most broadleaf plants have a resistant form of the enzyme, which accounts for the selective herbicidal activity of AOPPs. researchgate.netucanr.edu

The interaction between AOPP herbicides and ACCase has been studied extensively. These herbicides bind to the carboxyltransferase (CT) domain of the enzyme, preventing it from carrying out its function. pnas.org This binding is competitive with the natural substrate, acetyl-CoA. pnas.org The specific binding site is located at the dimer interface of the CT domain, and binding can induce conformational changes in the enzyme. pnas.org

It is important to note that while AOPPs are potent ACCase inhibitors, other related phenoxy compounds may have different primary targets. For instance, some chlorophenoxy compounds have been shown to inhibit ACCase in animal systems, suggesting a broader potential for interaction with this enzyme across different species. nih.gov

Computational docking studies have provided valuable insights into the binding of phenoxypropanoate herbicides to their target receptors at the molecular level. These in silico methods allow researchers to model the interaction between a ligand (the herbicide) and a protein (the receptor) and to predict the binding affinity and orientation of the ligand in the binding site.

For ACCase inhibitors, molecular docking has been used to:

Identify Key Binding Residues: Docking simulations have helped to identify the specific amino acid residues within the ACCase active site that are crucial for herbicide binding.

Explain SAR Observations: By visualizing the binding poses of different herbicide analogues, docking can provide a rational explanation for observed structure-activity relationships. For example, it can show why a particular substituent enhances or diminishes binding affinity.

Understand Resistance Mechanisms: Docking can be used to model the effects of mutations in the ACCase gene that confer herbicide resistance. These models can demonstrate how a change in a single amino acid can disrupt the binding of the herbicide.

Guide the Design of New Inhibitors: By understanding the molecular requirements for effective binding, computational docking can aid in the design of novel and more potent ACCase inhibitors.

Similarly, for auxin-mimicking herbicides, docking studies can be employed to model their interaction with auxin-binding proteins (ABPs) and the TIR1/AFB family of auxin receptors. nih.gov These studies can help to elucidate the structural basis for their auxin-like activity and to design new compounds with improved herbicidal properties.

Comparative Studies with Structurally Related Compounds

The biological activity of this compound can be better understood through comparative studies with structurally related compounds. These comparisons help to highlight the importance of specific structural features and to delineate different mechanisms of action.

Comparison with other Phenoxypropanoates:

Fenoxaprop-ethyl (B166152): This is a well-studied AOPP herbicide used for controlling grass weeds. nih.gov Like other AOPPs, its primary mode of action is the inhibition of ACCase. researchgate.net Comparative studies with fenoxaprop-ethyl can help to determine if this compound shares this mechanism of action. researchgate.netawsjournal.org

Diclofop-methyl: Another AOPP herbicide, diclofop-methyl, also targets ACCase. researchgate.net However, differences in the substitution pattern on the phenoxy ring can lead to variations in selectivity and efficacy against different grass species. awsjournal.org

Haloxyfop-methyl: This AOPP herbicide is also a potent ACCase inhibitor. awsjournal.org Structural comparisons with haloxyfop (B150297) can provide further insights into the optimal stereochemistry and substitution patterns for ACCase inhibition.

Comparison with other Chlorophenoxy Herbicides:

2,4-D (2,4-Dichlorophenoxyacetic acid): This is a classic example of a synthetic auxin herbicide. taylorandfrancis.com Its structure lacks the propionate side chain found in this compound. Comparing the biological effects of these two compounds can help to distinguish between ACCase inhibition and auxin-mimicking activity.

MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar to 2,4-D, MCPA is a synthetic auxin herbicide. taylorandfrancis.com Comparing the activity of this compound with MCPA can further clarify its potential for auxin-like effects.

Interactive Table: Comparison of Related Herbicides

| Compound | Chemical Class | Primary Mechanism of Action | Primary Target Weeds |

|---|---|---|---|

| This compound | Phenoxypropanoate | To be fully elucidated, potentially ACCase inhibition or auxin mimicry | - |

| Fenoxaprop-ethyl nih.gov | Aryloxyphenoxypropionate (AOPP) researchgate.net | ACCase inhibition researchgate.net | Grasses researchgate.netawsjournal.org |

| Diclofop-methyl researchgate.net | Aryloxyphenoxypropionate (AOPP) researchgate.net | ACCase inhibition researchgate.net | Grasses researchgate.netawsjournal.org |

| 2,4-D taylorandfrancis.com | Phenoxycarboxylic acid nih.gov | Synthetic Auxin nih.govtaylorandfrancis.com | Broadleaf weeds taylorandfrancis.compressbooks.pub |

These comparative studies, combining chemical structure analysis with biological and biochemical assays, are essential for characterizing the specific mode of action of this compound and placing it within the broader context of related herbicides. nih.govresearchgate.netawsjournal.orgnih.gov

Analytical Methodologies for Environmental and Biological Matrices

Extraction and Sample Preparation Techniques

The initial and often most critical step in the analysis is the extraction and preparation of the sample. The goal is to isolate the analyte of interest from the bulk of the sample matrix and to concentrate it to a level suitable for detection. Common techniques for compounds similar in structure to Ethyl 2-(2-chlorophenoxy)propanoate (B12347524) include:

Solid-Phase Extraction (SPE): This technique is widely used for the extraction of chlorophenoxy acids from aqueous samples like human urine. In this method, the sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent. For related compounds, C18-bonded silica (B1680970) is a common sorbent.

Pressurized Fluid Extraction (PFE): For solid environmental samples such as soil, PFE (also known as Accelerated Solvent Extraction) can be employed. This method uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of semivolatile organic compounds. The sample is typically mixed with a drying agent like sodium sulfate (B86663) before extraction.

Without specific studies, the optimal sorbents, solvents, and conditions for the efficient extraction of Ethyl 2-(2-chlorophenoxy)propanoate from various matrices remain undetermined.

Chromatographic Separation Methods

Chromatography is essential for separating the target analyte from other compounds in the extract that might interfere with detection. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of phenoxy herbicides and their esters. For related compounds, reversed-phase HPLC using a C18 column is frequently employed. Separation is achieved by passing the sample through the column using a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile.

Gas Chromatography (GC)

GC is another powerful separation technique, particularly for volatile and thermally stable compounds. Analysis of related compounds like Quizalofop-ethyl has been performed using GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. For chlorophenoxy compounds, derivatization to more volatile forms may sometimes be necessary, although esters like this compound may be amenable to direct GC analysis.

Spectroscopic Detection and Quantification Methods

Once separated by chromatography, the analyte is identified and quantified using a detector.

Ultraviolet (UV) Absorbance Detection

UV detectors are often coupled with HPLC systems. These detectors measure the absorbance of UV light by the analyte at a specific wavelength. For chlorophenoxy acids, detection is often performed at wavelengths around 230 nm. The suitability and optimal wavelength for this compound would need to be determined experimentally.

Mass Spectrometric Detection (MS)

Mass spectrometry, especially when coupled with either GC (GC-MS) or HPLC (LC-MS), is a highly specific and sensitive detection method. It works by ionizing the analyte and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides a molecular fingerprint that can confirm the identity of the compound with high confidence. For the related herbicide Quizalofop-ethyl, GC-MS analysis has been documented, showing characteristic mass-to-charge ratios that are used for its identification.

While a general framework for the analysis of this compound can be proposed based on methods for analogous compounds, a dedicated scientific article with detailed, accurate, and validated methodologies is not possible without specific research. The development and validation of such methods would be a necessary prerequisite for any reliable monitoring or research involving this particular compound in environmental or biological matrices.

Immunoassay Development for Detection (e.g., ELISA for related compounds)

The detection of specific chemical compounds in various environmental and biological samples is crucial for monitoring and assessment. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as valuable analytical tools for this purpose. These methods are known for their high sensitivity, specificity, and efficiency, offering a rapid and cost-effective alternative to traditional chromatographic techniques. While specific immunoassay data for this compound is not extensively documented in publicly available research, the principles of its development can be understood through the extensive work done on structurally similar chlorophenoxy herbicides.

The development of an immunoassay for a small molecule like this compound first requires the synthesis of a hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). The design and synthesis of the hapten are critical steps that significantly influence the specificity and sensitivity of the resulting immunoassay. For phenoxypropanoic acids, haptens are typically designed by introducing a spacer arm to the molecule, which allows it to be conjugated to the carrier protein without masking its key structural features.

Following the production of specific antibodies, a competitive immunoassay is developed. In a typical competitive ELISA format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.

The specificity of the immunoassay is a critical parameter and is determined by the cross-reactivity of the antibody with other structurally related compounds. Research on immunoassays for chlorophenoxy herbicides has shown that antibodies can be generated with high specificity to the target analyte. For instance, studies on an ELISA developed for 2,4,5-trichlorophenoxypropionic acid (2,4,5-TP), a compound structurally related to this compound, have detailed the cross-reactivity with other herbicides. researchgate.net

The following table illustrates the typical cross-reactivity data obtained during the validation of an immunoassay for a chlorophenoxy herbicide, demonstrating the specificity of the antibody.

| Compound | Cross-Reactivity (%) |

| 2,4,5-TP | 100 |

| 2,4,5-T | 6.9 |

| Dichlorprop (B359615) | <0.07 |

| MCPA | <0.07 |

| 2,4-D | <0.07 |

| Mecoprop | <0.07 |

| 2,4-DB | <0.07 |

| MCPB | <0.07 |

| Data adapted from a study on an immunoassay for 2,4,5-TP. researchgate.net |

This data highlights that the antibody has a high affinity for the target analyte (2,4,5-TP) and significantly lower affinity for other structurally similar herbicides, indicating the high specificity of the assay. researchgate.net Similar principles would apply to the development of a highly specific immunoassay for this compound.

The sensitivity of these immunoassays is another key performance characteristic. For example, a radioimmunoassay (RIA) developed for 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrated the capability to detect levels as low as approximately 100 picograms. nih.gov Such high sensitivity allows for the detection of trace amounts of these compounds in various matrices. The development process involves optimizing various parameters, including the concentration of the antibody and the labeled competitor, incubation times, and the composition of the buffer solutions.

Future Directions and Emerging Research Avenues for Ethyl 2 2 Chlorophenoxy Propanoate

Design and Synthesis of Novel Analogs with Tailored Properties

The core structure of Ethyl 2-(2-chlorophenoxy)propanoate (B12347524) offers a versatile scaffold for chemical modification. The strategic design and synthesis of novel analogs aim to enhance herbicidal activity, improve crop selectivity, and modify environmental persistence. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of different parts of the molecule to achieve desired properties mdpi.com.

Research efforts are focused on several key areas of modification:

Aromatic Ring Substitution: Altering the position and nature of substituents on the chlorophenoxy ring can significantly impact biological activity mdpi.com. Introducing different halogen atoms or functional groups could modulate the compound's binding affinity to its target enzyme in weeds.

Propanoate Side Chain: Modifications to the propanoic acid moiety, including the stereochemistry, are crucial. It is well-established that the herbicidal activity of phenoxypropionate herbicides is often associated with the (R)-enantiomer, which preferentially binds to the target enzyme, acetyl-CoA carboxylase . Synthesizing enantiomerically pure analogs is a key objective.

Ester Group Variation: Replacing the ethyl ester with other alkyl or aryl groups can influence the compound's solubility, volatility, and rate of hydrolysis in plants and the environment. This can be used to create formulations with controlled release properties or enhanced uptake by target weeds.

The goal is to develop new derivatives that exhibit high potency against resistant weed species while ensuring safety for important crops like wheat and corn nih.gov. By synthesizing and screening a library of such analogs, researchers can identify candidates with superior performance and a more favorable environmental footprint nih.gov.

Table 1: Strategic Modifications for Novel Analogs of Ethyl 2-(2-chlorophenoxy)propanoate

| Molecular Target for Modification | Example Modification | Desired Property/Outcome | Rationale |

| Chlorophenoxy Ring | Add a second chlorine or a trifluoromethyl group | Enhanced Herbicidal Potency | Increase binding affinity to the target site and alter electronic properties of the molecule. |

| Replace chlorine with bromine or iodine | Altered Environmental Persistence | Change the susceptibility of the molecule to microbial or photodegradation. | |

| Propanoate Moiety | Enantioselective synthesis of the (R)-isomer | Increased Efficacy & Reduced Environmental Load | The (R)-enantiomer is typically the more biologically active form, allowing for lower application rates . |

| Ester Group | Replace Ethyl with longer alkyl chains (e.g., Butyl) | Modified Uptake and Translocation | Alter the lipophilicity of the compound, which can affect its absorption through the plant cuticle. |

| Introduce a functionalized ester (e.g., alkoxyethyl) | Controlled Release Profile | Design a pro-herbicide that releases the active acid form at a controlled rate within the plant. |

Advanced Environmental Modeling of Degradation Pathways

Understanding the environmental fate of this compound is critical for assessing its long-term impact. Phenoxy herbicides are known to degrade in the environment through processes like hydrolysis, photodegradation, and, most importantly, microbial decomposition oregonstate.edunih.gov. While field studies provide valuable data, they are often time-consuming and location-specific.

Advanced environmental modeling offers a powerful predictive tool to supplement empirical data. By integrating the physicochemical properties of the compound with environmental parameters, these models can simulate its behavior in complex ecosystems. Future research will likely focus on developing sophisticated models that can:

Predict Degradation Products: Identify the major and minor metabolites formed through biotic and abiotic pathways. This is crucial as some degradation products, such as chlorinated phenols, can be of environmental concern themselves nih.govnih.gov.

Simulate Persistence and Mobility: Forecast the compound's half-life in different soil types and its potential for leaching into groundwater or moving into surface water via runoff nih.govnih.gov. The compound's tendency to adsorb to soil particles is a key factor in its mobility piat.org.nz.

Assess Bioavailability: Model how the compound interacts with soil organic matter and microorganisms, which dictates its availability for degradation and uptake by non-target organisms.

These models can help to perform risk assessments more efficiently and guide the development of analogs with more benign environmental profiles.

Table 2: Components of an Advanced Environmental Model for this compound

| Model Input | Parameter Examples | Model Output | Predicted Outcome |

| Chemical Properties | Water solubility, vapor pressure, octanol-water partition coefficient (Kow), hydrolysis rate | Degradation Pathway Map | Identification of major metabolites (e.g., 2-chlorophenol, 2-(2-chlorophenoxy)propanoic acid). |

| Soil Characteristics | pH, organic matter content, texture, microbial population density | Predicted Environmental Concentration (PEC) | Estimated concentration in soil and water over time under various application scenarios. |

| Climatic Data | Temperature, rainfall, solar irradiation intensity | Leaching and Runoff Potential | Risk assessment for contamination of adjacent aquatic ecosystems and groundwater nih.gov. |

| Microbial Genomics | Presence and abundance of genes for enzymes known to degrade phenoxy herbicides | Biodegradation Rate Constant | Quantitative estimate of how quickly the compound will be broken down by soil microorganisms oup.comkent.ac.uk. |

Green Chemistry Approaches to Synthesis and Transformation

The synthesis of agrochemicals is increasingly scrutinized for its environmental impact. Green chemistry principles offer a framework for developing more sustainable and environmentally benign manufacturing processes researchgate.net. Future research on this compound will likely focus on incorporating these principles into its synthesis and transformation.

Key green chemistry strategies include:

Biocatalysis: Utilizing enzymes or whole microorganisms to carry out specific chemical transformations. For instance, lipases can be used for the enantioselective synthesis or resolution of the chiral center in the propanoate moiety, yielding the more active (R)-enantiomer with high purity researchgate.net. This avoids the need for harsh chemical reagents and complex resolution steps.

Alternative Energy Sources: Microwave-assisted synthesis is a promising technique that can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating methods nih.govmdpi.com.

Environmentally Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce waste and environmental pollution nih.gov. In some cases, solvent-free reaction conditions can be developed mdpi.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of waste byproducts researchgate.net.

By adopting these approaches, the production of this compound and its future analogs can become more efficient, cost-effective, and sustainable.

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Step | Traditional Method | Green Chemistry Alternative | Advantage of Green Approach |

| Esterification | Refluxing in a volatile organic solvent (e.g., Toluene) with a strong acid catalyst (e.g., H₂SO₄). | Enzyme-catalyzed (lipase) esterification in a greener solvent or solvent-free system. | High selectivity, mild reaction conditions, reduced waste, avoidance of corrosive acids researchgate.net. |

| Ether Synthesis | Williamson ether synthesis using a strong base and a polar aprotic solvent. | Phase-transfer catalysis to improve reaction efficiency in a biphasic system, reducing organic solvent use google.com. | Milder conditions, easier product separation, and reduced solvent waste. |

| Energy Input | Conventional heating for several hours. | Microwave irradiation for several minutes. | Drastic reduction in energy consumption and reaction time mdpi.com. |

| Waste Generation | Use of stoichiometric reagents and generation of salt byproducts. | Use of catalytic reagents that can be recycled; designing for high atom economy researchgate.net. | Minimizes waste streams and improves overall process efficiency. |

Role as a Chemical Probe in Mechanistic Biological Studies

Beyond its role as a herbicide, this compound and its analogs have potential as chemical probes to investigate fundamental processes in plant biology nsf.gov. A chemical probe is a small, selective molecule used to modulate the function of a specific protein target, allowing researchers to study its role in cellular or organismal systems unc.edunih.gov.

As phenoxypropanoates are known to interact with specific enzymes in plants, they are excellent candidates for development into sophisticated research tools. This involves:

Synthesis of Tagged Analogs: Creating derivatives that incorporate a reporter tag, such as a biotin (B1667282) group for affinity purification or a fluorescent dye for cellular imaging. This modification must be done at a position on the molecule that does not disrupt its binding to the target protein nsf.gov.

Target Identification and Validation: Using the tagged probes to isolate and identify the specific protein(s) they bind to within plant cells. This can confirm the presumed target (e.g., acetyl-CoA carboxylase) or potentially uncover new, off-target interactions.

Mechanistic Studies: Employing the probe to study the biological consequences of inhibiting its target with high temporal and spatial resolution. For example, a fluorescently tagged probe could be used to visualize the subcellular localization of its target enzyme in real-time pnnl.govsemanticscholar.org.

The development of such probes can overcome challenges in classical genetics, such as gene redundancy or lethality, and provide a powerful, complementary approach to understanding complex biological pathways in plants nsf.govnih.gov.

Table 4: Development and Application as a Chemical Probe

| Development Step | Description | Application in Plant Biology |

| 1. Probe Design & Synthesis | Synthesize an analog with a linker arm for attaching a functional tag (e.g., biotin, fluorophore) while retaining biological activity. Synthesize a structurally similar but inactive analog to serve as a negative control unc.edu. | Creation of a toolset for studying a specific enzyme or pathway. |

| 2. Target Engagement | Use techniques like the cellular thermal shift assay (CETSA) to confirm that the probe binds to its intended target inside living plant cells. | Provides direct evidence of target interaction in a physiological context. |

| 3. Target Identification | Employ biotinylated probes with affinity purification and mass spectrometry to pull down and identify binding partners from cell lysates nsf.gov. | Unambiguously confirms the molecular target and may reveal novel protein-protein interactions. |

| 4. Cellular Imaging | Use fluorescently-tagged probes with confocal microscopy to visualize the location and dynamics of the target protein within different plant tissues and organelles pnnl.gov. | Elucidates the spatial and temporal regulation of the target pathway in response to stimuli. |

| 5. Phenotypic Analysis | Apply the probe in a dose-dependent and reversible manner to study the physiological outcomes of target inhibition, such as effects on root growth, metabolism, or stress responses oup.com. | Dissects the specific function of a protein in complex biological processes. |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-chlorophenoxy)propanoate, and what methodological considerations optimize yield and purity?

The synthesis of this compound typically involves esterification or transesterification reactions. A validated method includes refluxing 2-(2-chlorophenoxy)propanoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. Key steps include:

- Reaction Conditions : Reflux at 60–80°C for 4–6 hours to ensure complete ester formation .

- Purification : Post-reaction, the mixture is quenched in ice water to precipitate impurities, followed by filtration and recrystallization from ethanol to achieve >95% purity .

- Yield Optimization : Excess ethanol (1.5–2.0 equivalents) and controlled acid concentration (1–2% v/v) minimize side reactions like hydrolysis .

Q. How should researchers handle and store this compound to ensure safety and stability?

Safety protocols for handling this compound align with its potential as a mild irritant:

- Engineering Controls : Use fume hoods to limit airborne exposure, and monitor concentrations via gas chromatography if volatilization is suspected .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid contact with skin or eyes; immediate washing with water is required upon exposure .

- Storage : Store in amber glass containers at 4°C under inert gas (e.g., nitrogen) to prevent hydrolysis or photodegradation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Structural elucidation requires a combination of:

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for ethyl CH, δ 4.1–4.3 ppm for OCH) and C NMR (δ 170–175 ppm for ester carbonyl) confirm the ester moiety and aryl ether linkage .

- FT-IR : Peaks at ~1740 cm (C=O stretch) and 1250–1150 cm (C-O ester) are diagnostic .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H] at m/z 242.6 (CHClO) with fragmentation patterns verifying the chlorophenoxy group .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence their herbicidal activity?

Enantiomeric forms of related compounds (e.g., fenoxaprop-P-ethyl) exhibit distinct bioactivities. The (R)-enantiomer of fenoxaprop-ethyl shows 10–20× higher herbicidal efficacy against grasses compared to the (S)-form due to optimized binding to acetyl-CoA carboxylase (ACCase) in target plants . Methodological considerations:

Q. What analytical methods are validated for quantifying this compound residues in environmental samples?

Regulatory-grade quantification employs:

- GC-MS/MS : Electron ionization (EI) mode with selected reaction monitoring (SRM) for m/z 242 → 185 (base peak) and 242 → 127 (qualifier). Limit of detection (LOD) is 0.01 ppm in soil/water matrices .